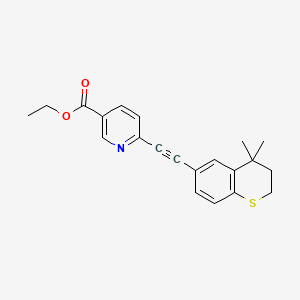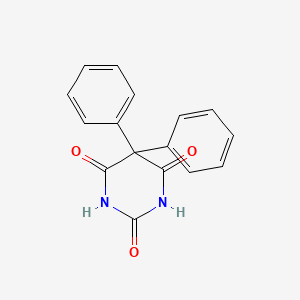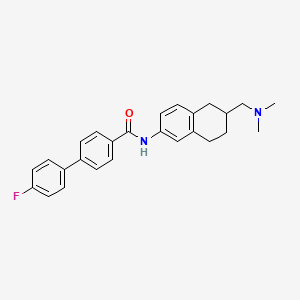
Tazarotène
Vue d'ensemble
Description
Le tazarotène est un rétinoïde synthétique de troisième génération principalement utilisé dans les formulations topiques pour le traitement des affections cutanées telles que le psoriasis en plaques, l'acné vulgaire et le photovieillissement. Il appartient à la classe des rétinoïdes acétyléniques et a été approuvé pour un usage médical en 1997 . Le this compound est connu pour son efficacité à réduire les ridules, la pigmentation marbrée et d'autres signes de peau photo-endommagée .
Applications De Recherche Scientifique
Tazarotene has a wide range of scientific research applications, including:
Dermatology: Used in the treatment of psoriasis, acne, and photodamaged skin.
Transdermal Drug Delivery: Research has shown its potential for transdermal delivery, particularly for joint-related conditions like hand osteoarthritis.
Controlled Release Systems: Studies have explored the use of tazarotene in magnetically responsive nanofiber patches for more efficient topical therapy of psoriasis.
Mécanisme D'action
Target of Action
Tazarotene, an acetylenic retinoid, primarily targets the retinoic acid receptors (RARs). The active form of the drug, tazarotenic acid, binds to all three members of the RAR family: RARα, RARβ, and RARγ . These receptors play a crucial role in regulating gene expression .
Mode of Action
By binding to these receptors, tazarotenic acid may modify gene expression . This interaction leads to changes in cellular processes, including cell differentiation and proliferation .
Biochemical Pathways
Tazarotene affects various biochemical pathways related to skin health. It modulates gene transcription, which can influence the processes of keratinocyte differentiation, hyperproliferation, and the expression of inflammatory markers . These changes in cellular activity can lead to improvements in conditions like psoriasis and acne .
Pharmacokinetics
Tazarotene exhibits certain pharmacokinetic properties that influence its bioavailability. Following topical application, tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours . The systemic bioavailability of tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .
Result of Action
The action of tazarotene leads to several molecular and cellular effects. It has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin . In addition, it can lead to significant reductions in both plaque elevation and scaling in patients with psoriasis .
Action Environment
The action of tazarotene can be influenced by environmental factors. Furthermore, the therapy is more effective when used with the daily application of sunscreen . This suggests that exposure to sunlight may influence the efficacy of tazarotene.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le tazarotène peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Matériaux de départ : La synthèse commence avec l'ester éthylique de l'acide 6-chloro-3-pyridinecarboxylique.
Réaction avec du carbonate de potassium et de la triphénylphosphine : Cette étape implique la réaction du matériau de départ avec du carbonate de potassium et de la triphénylphosphine dans du toluène à 45-50 °C.
Couplage avec l'(4,4-diméthylthiochroman-6-yl)acétylène : Le produit intermédiaire est ensuite couplé avec l'(4,4-diméthylthiochroman-6-yl)acétylène en présence d'iodure de cuivre(I) dans du toluène à 45-115 °C.
Méthodes de production industrielle
La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement l'utilisation de la chromatographie sur couche mince à haute performance (HPTLC) pour la détermination quantitative et la validation .
Analyse Des Réactions Chimiques
Types de réactions
Le tazarotène subit diverses réactions chimiques, notamment :
Hydrolyse des esters : Le this compound est hydrolysé par les estérases pour former son métabolite actif, l'acide tazaroténique.
Oxydation et réduction : Ces réactions sont moins courantes, mais peuvent se produire dans des conditions spécifiques.
Réactifs et conditions courants
Hydrolyse des esters : Cette réaction se produit en présence d'eau et d'estérases.
Oxydation et réduction : Ces réactions peuvent impliquer des agents oxydants comme le peroxyde d'hydrogène ou des agents réducteurs comme le borohydrure de sodium.
Principaux produits formés
Le principal produit formé par l'hydrolyse du this compound est l'acide tazaroténique, qui est la forme active du médicament .
Applications de la recherche scientifique
Le this compound présente une large gamme d'applications de recherche scientifique, notamment :
Dermatologie : Utilisé dans le traitement du psoriasis, de l'acné et des peaux photo-endommagées.
Administration transdermique de médicaments : La recherche a démontré son potentiel d'administration transdermique, en particulier pour les affections liées aux articulations comme l'arthrose de la main.
Systèmes de libération contrôlée : Des études ont exploré l'utilisation du this compound dans des pansements à nanofibres magnétiquement sensibles pour une thérapie topique plus efficace du psoriasis.
Mécanisme d'action
Le this compound est un promédicament qui est converti en sa forme active, l'acide tazaroténique, par hydrolyse des estérases. La forme active se lie aux trois membres de la famille des récepteurs de l'acide rétinoïque (RAR) : RARα, RARβ et RARγ, avec une sélectivité relative pour RARβ et RARγ. Cette liaison modifie l'expression des gènes, ce qui entraîne une réduction de la prolifération des kératinocytes et de l'inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Trétinoïne : Un autre rétinoïde utilisé pour des affections dermatologiques similaires.
Adapalène : Un rétinoïde de troisième génération ayant des applications similaires.
Unicité du tazarotène
Le this compound est unique en raison de sa structure acétylénique, qui lui confère un squelette rigide et améliore sa stabilité et son efficacité. Il montre également une sélectivité relative pour RARβ et RARγ, ce qui peut contribuer à ses effets thérapeutiques distincts .
Propriétés
IUPAC Name |
ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQICQVSFDPSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046691 | |
| Record name | Tazarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tazarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 7.50e-04 g/L | |
| Record name | Tazarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tazarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the exact mechanism of tazarotene action is not known, studies have shown that the active form of the drug (tazarotenic acid) binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression. It also has affinity for RXR receptors. | |
| Record name | Tazarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
118292-40-3 | |
| Record name | Tazarotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tazarotene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tazarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAZAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BDR9Y8PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tazarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)




![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)



